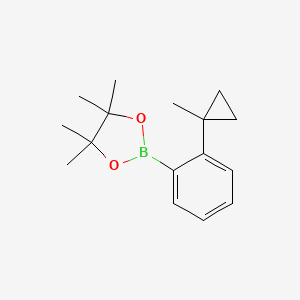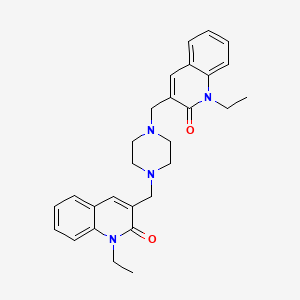
2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide, also known as DMS-7, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. DMS-7 belongs to the class of sulfonamide compounds and has been shown to exhibit promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide is not fully understood. However, it has been suggested that 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Moreover, 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide in lab experiments is its potent anticancer activity against various cancer cell lines. Additionally, 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to have antitumor activity in vivo, making it a promising candidate for further research. However, one of the limitations of using 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide in lab experiments is its relatively complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide. One potential direction is to investigate the potential use of 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide in combination with other anticancer drugs to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide and its potential applications in drug development. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide to make it more widely available for research purposes.
Synthesemethoden
The synthesis of 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide involves several steps, including the reaction of 2-cyano-N-methylpyridine-3-sulfonamide with 2,2-dimethyl-3-aminopropylamine and morpholine. The resulting product is purified through recrystallization to obtain pure 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide.
Wissenschaftliche Forschungsanwendungen
2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been extensively studied for its potential use in drug development. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, 2-Cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide has been shown to have antitumor activity in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
2-cyano-N-(2,2-dimethyl-3-morpholin-4-ylpropyl)-N-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3S/c1-16(2,13-20-7-9-23-10-8-20)12-19(3)24(21,22)15-5-4-6-18-14(15)11-17/h4-6H,7-10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCIJKCJEJWUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)CN(C)S(=O)(=O)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-n-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-n-methylpyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

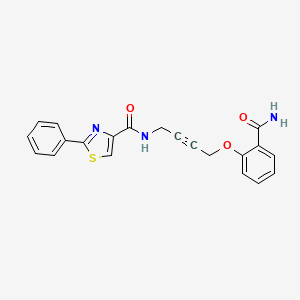
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2948184.png)
![4-Chloro-9-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2948185.png)
![(Z)-2-chloro-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzamide](/img/structure/B2948188.png)
![(E)-N-(6-methylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2948190.png)

![2-[1-(4-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2948196.png)
![4-[3-(2-chloropyridin-4-yl)prop-2-enamido]-N-methylbenzamide](/img/structure/B2948199.png)
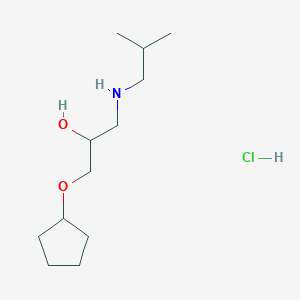
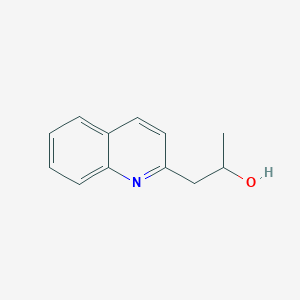
![3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2948202.png)
